molecular formula C6H2FIN2 B3277969 3-Fluoro-5-iodopicolinonitrile CAS No. 669066-36-8

3-Fluoro-5-iodopicolinonitrile

Cat. No.: B3277969
CAS No.: 669066-36-8
M. Wt: 248 g/mol
InChI Key: DFENTSHMWLRNLC-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodopicolinonitrile: is a heterocyclic organic compound with the molecular formula C6H2FIN2 . It is a derivative of picolinonitrile, where the fluorine and iodine atoms are substituted at the 3rd and 5th positions of the pyridine ring, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodopicolinonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of picolinonitrile derivatives. For instance, the fluorination of 3-chloropicolinonitrile followed by iodination can yield this compound. The reaction conditions often involve the use of reagents like n-butyllithium and diisopropylamine in solvents such as tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the final product is typically achieved through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-iodopicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridines depending on the reagents used.

    Reduction Products: Amines.

    Oxidation Products: Oxides or other oxidized derivatives.

Scientific Research Applications

Chemistry: 3-Fluoro-5-iodopicolinonitrile is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: The compound is also used in material science for the synthesis of advanced materials, including polymers and liquid crystals. Its unique electronic properties make it suitable for applications in electronics and optoelectronics .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodopicolinonitrile and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its pharmacological profile .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-5-iodopicolinonitrile is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties.

Properties

IUPAC Name

3-fluoro-5-iodopyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2FIN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFENTSHMWLRNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281720
Record name 3-Fluoro-5-iodo-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669066-36-8
Record name 3-Fluoro-5-iodo-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669066-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-iodo-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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